Ethyl 2-(6-hydroxypyrimidine-4-carboxamido)thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(6-hydroxypyrimidine-4-carboxamido)thiazole-4-carboxylate is a chemical compound with diverse applications in scientific research. It belongs to the class of organic compounds known as pyrimidinecarboxylic acids . These are pyrimidines with a structure containing a carboxyl group attached to the pyrimidine ring .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis of these 2-amino-thiazole-4-carboxamides is shown in Chart 1. The commercially available compound ethyl 2-amino-4-carboxylate (3) was converted to intermediate amides the amino of compound .Molecular Structure Analysis
The molecular formula of Ethyl 2-(6-hydroxypyrimidine-4-carboxamido)thiazole-4-carboxylate is C14H14N4O4S. The molecular weight is 334.35.Chemical Reactions Analysis
The reactions with benzaldehyde, 2-chloro- and 4-hydroxy-3-methoxybenzaldehydes, and 2-hydroxynaphthalene-1-carbaldehyde afforded ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates .Scientific Research Applications
Neuroprotective Agents
This compound has been studied for its potential as a neuroprotective agent . Research indicates that derivatives of pyrimidine, such as Ethyl 2-(6-hydroxypyrimidine-4-carboxamido)thiazole-4-carboxylate, may offer protection against neurodegenerative diseases, ischemic stroke, and traumatic brain injury. The neuroprotective activity is evaluated through various assays, including cell viability, ELISA, qRT-PCR, western blotting, and molecular docking .
Anti-neuroinflammatory Agents
In addition to neuroprotection, these compounds have shown promise as anti-neuroinflammatory agents . They may inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in human microglia cells, which are key factors in the inflammatory response of the nervous system .
Antimicrobial Activity
Ethyl 2-(6-hydroxypyrimidine-4-carboxamido)thiazole-4-carboxylate and its derivatives have been explored for their antimicrobial properties . They have been tested against multidrug-resistant strains, showing potential as antibacterial and antifungal agents. This includes the inhibition of growth in bacteria such as Staphylococcus epidermidis and Pseudomonas aeruginosa, as well as fungi like Candida species .
Enzyme Inhibition
The compound has been used in molecular docking studies to explore its enzyme inhibition capabilities. It could act as an antagonist against target enzymes, which is a crucial step in the development of new drugs for various diseases .
Chemical Synthesis and Drug Design
Lastly, this compound serves as a precursor in chemical synthesis for creating a range of heterocyclic analogues. These analogues can be designed with specific properties to target different therapeutic roles, making it a valuable compound in drug design and pharmaceutical research .
Mechanism of Action
Target of Action
The primary targets of Ethyl 2-(6-hydroxypyrimidine-4-carboxamido)thiazole-4-carboxylate are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of gene expression during cellular responses to stress and are involved in cellular growth and survival .
Mode of Action
The compound interacts favorably with the active residues of ATF4 and NF-kB proteins . This interaction leads to the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Biochemical Pathways
The compound affects the NF-kB inflammatory pathway and the ER stress pathway . The inhibition of these pathways results in significant anti-neuroinflammatory properties and neuroprotective activity .
Pharmacokinetics
The compound’s promising neuroprotective and anti-inflammatory properties suggest that it may have favorable pharmacokinetic properties .
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
properties
IUPAC Name |
ethyl 2-[(6-oxo-1H-pyrimidine-4-carbonyl)amino]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O4S/c1-2-19-10(18)7-4-20-11(14-7)15-9(17)6-3-8(16)13-5-12-6/h3-5H,2H2,1H3,(H,12,13,16)(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODXXMFUQGZDGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=O)NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.